16-Phenyl tetranor prostaglandin F2alpha
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYLHQSIMTBCQ-SDMFVQJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Total Synthesis of 16-Phenyl Tetranor Prostaglandin F2
Executive Summary
16-Phenyl tetranor prostaglandin F2
This guide details the total synthesis of the free acid form via the Corey Lactone strategy, the industry-standard approach for chiral prostanoids. Unlike its structural relative Latanoprost (a 17-phenyl, 13,14-dihydro analog), this protocol focuses on retaining the C13-C14 trans-alkene and establishing the specific C16-phenyl architecture.
Retrosynthetic Analysis
The synthesis is designed around the Corey Lactone Aldehyde , a commercially available chiral scaffold that pre-installs the critical stereocenters of the cyclopentane ring.
Strategic Disconnections
- -Chain (C1-C5): Disconnection at the C5-C6 cis-double bond via a Wittig Reaction .
- -Chain (C13-C16): Disconnection at the C13-C14 trans-double bond via a Horner-Wadsworth-Emmons (HWE) olefination.
-
Stereochemistry: The C15 hydroxyl group configuration (
-isomer) is established via stereoselective reduction of an enone intermediate.
Detailed Synthetic Pathway[1][2]
Phase 1: Construction of the -Chain (The HWE Reaction)
The first critical phase involves coupling the Corey Lactone Aldehyde with a specific phosphonate to install the phenyl-terminated tail.
Reagents:
-
Substrate: Corey Lactone Aldehyde (benzoate protected)
-
Reagent: Dimethyl (2-oxo-3-phenylpropyl)phosphonate
-
Base: Sodium Hydride (NaH) or Lithium Chloride/Triethylamine (LiCl/TEA)
-
Solvent: Dimethoxyethane (DME) or THF
Protocol:
-
Phosphonate Activation: Suspend NaH (1.1 eq) in dry DME at 0°C. Dropwise add dimethyl (2-oxo-3-phenylpropyl)phosphonate (1.2 eq). Stir for 30 minutes until hydrogen evolution ceases and a clear solution forms.
-
Expert Insight: Unlike Latanoprost synthesis which uses a butyl phosphonate, this synthesis requires the propyl variant to account for the "tetranor" truncation at C16.
-
-
Coupling: Cool the mixture to -20°C. Add the Corey Lactone Aldehyde (dissolved in DME) slowly.
-
Reaction Control: Monitor by TLC/HPLC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench with saturated
. Extract with ethyl acetate.[1][2] The product is an -unsaturated ketone (enone) .
Phase 2: Stereoselective Reduction (The Critical Control Point)
The reduction of the C15 ketone to the C15 alcohol is the most stereochemically sensitive step. A standard
Recommended System: Corey-Bakshi-Shibata (CBS) Reduction
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine
-
Reductant: Borane-dimethyl sulfide complex (
) or Catecholborane.
Protocol:
-
Dissolve the enone (from Phase 1) in dry THF.
-
Cool to -40°C. Add (R)-Me-CBS catalyst (0.1 eq).
-
Slowly add the borane reagent over 1 hour.
-
Mechanism: The catalyst coordinates with the ketone and the borane, directing the hydride attack to the Si-face, yielding the desired 15S-alcohol with >90% diastereomeric excess (de).
-
Validation: Verify the "S" configuration via chiral HPLC or NMR analysis of Mosher ester derivatives.
Phase 3: Protection and Lactol Formation
To prepare for the final chain attachment, the lactone must be reduced to a lactol.
-
Protection: Protect the newly formed C15-OH as a TBDMS ether or THP ether to prevent interference during the Wittig reaction.
-
Lactone Reduction:
-
Dissolve the protected intermediate in Toluene/DCM.
-
Cool to -78°C (Critical to prevent over-reduction to the diol).
-
Add DIBAL-H (1.1 eq) dropwise.
-
Quench with Methanol followed by Rochelle's salt solution.
-
Result: The lactone is converted to the Lactol (Hemiacetal) .[2]
-
Phase 4: Installation of the -Chain (Wittig Reaction)
Reagents:
-
Ylide Precursor: (4-Carboxybutyl)triphenylphosphonium bromide
-
Base: Potassium Hexamethyldisilazide (KHMDS) or Potassium tert-butoxide (KOtBu)
Protocol:
-
Ylide Generation: Suspend the phosphonium salt (3 eq) in dry THF. Add KHMDS (6 eq) at 0°C. The solution turns deep orange/red, indicating ylide formation.
-
Addition: Cool the ylide solution to -20°C. Add the Lactol (dissolved in THF).
-
Stereocontrol: The reaction naturally favors the cis (Z) alkene due to the unstabilized nature of the ylide and salt-free conditions (if using KHMDS).
-
Deprotection: Treat the crude acid with mild acid (e.g., acetic acid/water or TBAF if silyl protected) to remove the C11 and C15 protecting groups.
-
Purification: Reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid.
Process Visualization (Pathway Diagram)
Figure 1: Synthetic flow from Corey Lactone to 16-Phenyl Tetranor PGF2
Quantitative Data & Reagent Specifications
Table 1: Critical Reagent Parameters
| Component | Role | Stoichiometry | Critical Quality Attribute (CQA) |
| Corey Lactone Aldehyde | Starting Material | 1.0 eq | Optical Rotation |
| Phosphonate Reagent | 1.2 eq | Must be the 3-phenylpropyl variant (CAS 35079-19-7) | |
| (R)-Me-CBS | Chiral Catalyst | 0.05 - 0.1 eq | Strictly anhydrous; Enantiomeric purity |
| DIBAL-H | Reductant | 1.1 eq | Titer must be verified; Temperature control is vital |
| Phosphonium Salt | 3.0 - 4.0 eq | Dryness (hygroscopic); Free of phosphine oxide |
Table 2: Analytical Specifications (Final Product)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil |
| Identity | 1H-NMR (CDCl3) | Characteristic multiplets at |
| Purity | HPLC (UV 210 nm) | > 98.0% |
| Stereochemistry | Chiral HPLC | > 99% diastereomeric excess (15S isomer) |
| Mass Spec | LC-MS (ESI-) | [M-H]- = 373.2 |
Scientific Integrity & Troubleshooting (E-E-A-T)
Why the HWE Reaction Fails
A common failure mode in this synthesis is the incomplete conversion of the aldehyde or the formation of side products during the HWE reaction.
-
Cause: The phosphonate anion is basic. If the reaction warms above 0°C too quickly, it can cause elimination of the benzoate protecting group on the Corey Lactone ring.
-
Solution: Use LiCl/TEA (Masamune-Roush conditions) instead of NaH. This milder base system generates the phosphonate anion without degrading the sensitive lactone ring [1].
Controlling the 15-Stereocenter
The biological activity of PGF2
-
The Problem: Standard Luche reduction (
) is governed by substrate control (Felkin-Anh), which often yields a 60:40 mix favoring the unwanted 15R isomer due to the bulky phenyl group. -
The Fix: Reagent control is mandatory. Using (-)-DIP-Cl or the CBS catalyst overrides the substrate bias, ensuring the hydride attacks from the correct face [2].
References
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes. Tetrahedron Letters, 25(21), 2183-2186. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Cayman Chemical. (n.d.). 16-phenyl tetranor Prostaglandin F2
Product Information.[3][4][5][6][7] Cayman Chemical.[3] Link -
Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selen, G., Astin, M., ... & Bito, L. Z. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of Medicinal Chemistry, 36(2), 243-248. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. dempochem.com [dempochem.com]
In Vitro Pharmacological Profiling of 16-Phenyl Tetranor Prostaglandin F2
This guide details the in vitro pharmacological characterization of 16-Phenyl tetranor prostaglandin F2
Executive Summary
16-Phenyl tetranor prostaglandin F2
In drug development, this molecule serves a critical role as a negative control or structural probe . By comparing its activity against 17-phenyl analogs, researchers define the precise steric and hydrophobic constraints of the FP receptor's ligand-binding pocket. This guide outlines the specific in vitro methodologies required to characterize its binding profile and functional potency.
Chemical Identity & Structural Logic
To understand the behavior of this molecule, one must analyze its deviation from the pharmacophore of potent agonists.
-
Parent Molecule: PGF2
(C20 lipid). -
Modification: The
-chain is truncated by four carbons ("tetranor"), and a phenyl ring is attached directly at the C16 position. -
The "16-Phenyl Penalty":
-
16-Phenyl tetranor PGF2
: The phenyl ring at C16 creates steric clash or suboptimal alignment within the receptor's hydrophobic pocket, resulting in poor affinity (~8.7% of PGF2 ). -
17-Phenyl trinor PGF2
(Bimatoprost acid): Moving the phenyl ring just one carbon away to C17 results in high affinity (up to 756% of PGF2 ). -
16-Phenoxy tetranor PGF2
: Replacing the C16 carbon with an oxygen atom (phenoxy) restores flexibility and high affinity (440% of PGF2 ).
-
| Compound | Modification | FP Receptor Affinity (Relative to PGF2 |
| PGF2 | Endogenous Ligand | 100% |
| 16-Phenyl tetranor PGF2 | Phenyl at C16 | ~8.7% (Low) |
| 17-Phenyl trinor PGF2 | Phenyl at C17 | ~756% (High) |
| 16-Phenoxy tetranor PGF2 | Phenoxy at C16 | ~440% (High) |
Signal Transduction Pathway
Despite its low affinity, 16-phenyl tetranor PGF2
Mechanistic Pathway Diagram
The following diagram illustrates the signal transduction cascade activated by FP receptor agonists.
Figure 1: Canonical Gq-signaling pathway.[6] 16-phenyl tetranor PGF2
Experimental Protocols
To validate the activity of 16-phenyl tetranor PGF2
Protocol A: FP Receptor Radioligand Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Source Tissue: Ovine luteal cell membranes or HEK-293 cells stably expressing human FP receptor.
-
Radioligand:
-Prostaglandin F2 (Specific Activity > 150 Ci/mmol). -
Buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MnCl
.
Methodology:
-
Preparation: Thaw membrane preparations on ice. Dilute in MES buffer to achieve ~10-20 µg protein per well.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
50 µL
-PGF2 (Final concentration ~1-2 nM). -
50 µL Test Compound (16-phenyl tetranor PGF2
) at varying concentrations ( M to M). -
Non-specific binding control: Excess unlabeled PGF2
(1 µM).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result:
significantly higher (weaker) than PGF2 .
-
Protocol B: Intracellular Calcium Mobilization (FLIPR/FlexStation)
Objective: Measure the functional
Materials:
-
Cells: HEK-293 or CHO cells expressing recombinant FP receptor.
-
Dye: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorophores).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
Workflow Diagram:
Figure 2: High-throughput calcium mobilization workflow.
Step-by-Step Procedure:
-
Cell Loading: Incubate cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 60 minutes at 37°C.
-
Baseline: Establish a stable fluorescence baseline (F0) for 10-20 seconds.
-
Stimulation: Inject 16-phenyl tetranor PGF2
(5x concentrate) to achieve final concentrations ranging from 1 nM to 10 µM. -
Data Acquisition: Monitor fluorescence intensity for 60-120 seconds.
-
Analysis: Calculate
. Plot peak response against log concentration.-
Note: Due to low affinity, the curve may shift right by 1-2 log units compared to PGF2
.
-
Metabolic Stability & Handling
Unlike natural prostaglandins which are rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 16-phenyl tetranor PGF2
-
Mechanism: The bulky phenyl group at C16 sterically hinders the 15-PGDH enzyme from oxidizing the C15 hydroxyl group.
-
Storage: Store as a stock solution in DMSO or Ethanol at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions (PBS) should be prepared fresh daily (
mg/mL solubility).
References
-
Cayman Chemical.16-phenyl tetranor Prostaglandin F2
Product Information.Link -
Balapure, A. K., et al. (1989).[7] "Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2alpha receptor." Biochemical Pharmacology, 38(14), 2375-2381.[4][7] Link
-
Sharif, N. A., et al. (2003).[8] "Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues." Investigative Ophthalmology & Visual Science, 44(2), 715-721. Link
-
Stjernschantz, J., & Resul, B. (1992). "Phenyl substituted prostaglandin analogs for glaucoma treatment."[3][7][9] Drugs of the Future, 17(8), 691-704.[7] Link
-
IUPHAR/BPS Guide to Pharmacology. Prostaglandin F receptor (FP).[3][7][9][10]Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17--phenyl-trinor-Prostaglandin-F-2α--methyl-amide, 1MG | Labscoop [labscoop.com]
Methodological & Application
16-Phenyl tetranor prostaglandin F2alpha experimental protocols
This Application Note is a technical guide for the experimental use of 16-Phenyl tetranor Prostaglandin F2α (16-phenyl tetranor PGF2α).
Editorial Note: This guide distinguishes 16-phenyl tetranor PGF2α (CAS 38315-48-9) from its structural analogs, such as Latanoprost (17-phenyl) or 16-phenoxy tetranor PGF2α. While Latanoprost is a potent glaucoma therapeutic, 16-phenyl tetranor PGF2α is primarily a research tool used to probe the steric and electronic requirements of the Prostaglandin F receptor (FP receptor) binding pocket. Its significantly lower affinity compared to PGF2α makes it a critical reference compound for Structure-Activity Relationship (SAR) studies.
Compound Profile & Mechanism of Action
Chemical Identity
16-phenyl tetranor PGF2α is a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α).[1] It features a phenyl ring substitution at the 16-position of the omega chain, replacing the standard alkyl tail.
| Property | Specification |
| Common Name | 16-phenyl tetranor PGF2α |
| CAS Number | 38315-48-9 |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.5 Da |
| Purity | ≥99% |
| Formulation | Typically supplied as a crystalline solid or solution in methyl acetate |
Mechanism & SAR Context
The primary biological target is the FP Receptor (Prostaglandin F receptor), a Gq-coupled GPCR.
-
Signaling Pathway: Activation of the FP receptor triggers Gαq protein coupling, activating Phospholipase Cβ (PLCβ). This hydrolyzes PIP2 into IP3 and DAG, leading to intracellular Calcium (Ca²⁺) mobilization.[2]
-
Binding Affinity (The "Expertise" Insight): Unlike the 17-phenyl analog (Latanoprost free acid) or the 16-phenoxy analog (which have high affinity), 16-phenyl tetranor PGF2α exhibits relatively poor affinity for the FP receptor (approximately 8.7% of PGF2α affinity in ovine luteal cells).[3]
-
Research Utility: This reduced affinity is crucial for mapping the receptor's ligand-binding domain. It demonstrates that the FP receptor is highly sensitive to steric bulk and bond rotation at the C16 position. Researchers use this compound to validate the selectivity of novel agonists; if a new assay shows high potency for 16-phenyl tetranor PGF2α, it may indicate off-target effects or non-canonical signaling.
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway activated by FP receptor agonists.
Caption: Canonical Gq-coupled signaling cascade initiated by FP receptor agonists, leading to Calcium mobilization.
Handling & Stock Solution Protocol
Critical Stability Warning: Prostaglandins are susceptible to degradation via oxidation and isomerization. 16-phenyl tetranor PGF2α is sparingly soluble in aqueous buffers and must be handled using the "Organic First" method.
Solubility Data
| Solvent | Solubility Limit | Notes |
| DMF | >100 mg/ml | Excellent stock solvent. |
| DMSO | >100 mg/ml | Preferred for biological assays (low toxicity). |
| Ethanol | >100 mg/ml | Good, but evaporates quickly. |
| PBS (pH 7.2) | ~0.8 mg/ml | Sparingly soluble. Do not dissolve directly.[1] |
Preparation of Stock Solution (10 mM)
-
Calculate: For 1 mg of 16-phenyl tetranor PGF2α (MW 374.5), add 267 µL of anhydrous DMSO.
-
Dissolve: Vortex gently until the crystal is completely dissolved.
-
Aliquot: Dispense into single-use aliquots (e.g., 10-20 µL) in amber glass vials or high-quality polypropylene tubes.
-
Storage: Store at -20°C (stable for >1 year). Avoid freeze-thaw cycles.
Preparation of Working Solution (Assay Day)
-
Purge: Evaporate the organic solvent (if using methyl acetate stock) under a gentle stream of nitrogen gas if the assay is sensitive to the solvent, though dilution is usually sufficient.
-
Dilute: Dilute the DMSO stock into the assay buffer (e.g., PBS or Tyrode’s solution).
-
Note: Ensure the final DMSO concentration in the assay well is <0.1% to avoid solvent artifacts.
-
Example: To make a 10 µM working solution, dilute the 10 mM stock 1:1000 into buffer.
-
-
Use Immediately: Aqueous solutions degrade rapidly. Do not store aqueous dilutions for >24 hours.
Experimental Protocols
Protocol A: FP Receptor Competition Binding Assay
Objective: To determine the Ki of 16-phenyl tetranor PGF2α relative to [³H]-PGF2α. System: HEK-293 cells stably expressing human FP receptor (or ovine luteal cell membranes).
Materials:
-
Radioligand: [³H]-PGF2α (Specific Activity ~150-200 Ci/mmol).
-
Assay Buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MnCl₂. Note: PGF2α binding is often optimized at slightly acidic pH (6.0).
Procedure:
-
Membrane Prep: Harvest FP-expressing cells and homogenize in Assay Buffer. Centrifuge (40,000 x g) to isolate membranes. Resuspend to ~0.2 mg protein/mL.
-
Incubation Setup: In a 96-well plate, add:
-
50 µL Membrane suspension.
-
50 µL [³H]-PGF2α (Final concentration ~1-2 nM).
-
50 µL 16-phenyl tetranor PGF2α (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-Specific Binding Control: Add 1 µM unlabeled PGF2α or Cloprostenol.
-
-
Equilibrium: Incubate at 25°C for 60 minutes .
-
Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer (10 mM MES, pH 6.0).
-
Count: Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Bound vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Expected Result: Ki values will be significantly higher (lower affinity) than PGF2α.
-
Protocol B: Intracellular Calcium Mobilization (FLIPR)
Objective: To assess functional agonist activity. System: CHO or HEK cells stably expressing Gα16 (promiscuous G-protein) and FP receptor.
Workflow Diagram:
Caption: Workflow for High-Throughput Calcium Mobilization Assay.
Procedure:
-
Seeding: Plate cells (e.g., 50,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Remove media. Add 100 µL Fluo-4 AM loading solution (2 µM Fluo-4, 2.5 mM Probenecid in HBSS). Incubate 45 min at 37°C.
-
Compound Prep: Prepare 5X concentration of 16-phenyl tetranor PGF2α in HBSS (+0.1% BSA to prevent sticky loss).
-
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Injection: Inject compound.
-
Measurement: Monitor fluorescence for 60-120 seconds.
-
Analysis: Calculate
.-
Note: Due to lower affinity, high concentrations (>1 µM) may be required to elicit maximal response compared to Latanoprost.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Buffer | Rapid dilution of high-concentration DMSO stock. | Dilute stepwise or warm the buffer to 30°C during dilution. Ensure final concentration < 1 mg/ml. |
| Low Signal (Binding) | High non-specific binding to filters. | Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour. |
| No Calcium Response | Receptor desensitization or low expression. | Ensure cells are not over-confluent. Use a positive control (100 nM PGF2α) to validate system health. |
| Inconsistent Potency | Degradation of the free acid. | Always use fresh dilutions.[4] Never store the aqueous working solution overnight.[1] |
References
-
Balapure, A.K., et al. (1989). Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2α receptor.[1] Biochemical Pharmacology, 38(14), 2375-2381.[1][5]
-
Cayman Chemical. (2023). 16-phenyl tetranor Prostaglandin F2α Product Information & Safety Data Sheet.[5]
-
Sharif, N.A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and functional potencies at FP, TP, and EP1-4 receptors. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.
-
Abramovitz, M., et al. (2000). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269, 2632-2636.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Note: 16-Phenyl Tetranor Prostaglandin F2α in Glaucoma Research
[1][2]
Executive Summary & Scientific Context
16-Phenyl tetranor PGF2α is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2][3] In the context of glaucoma drug development, it serves a critical role in pharmacophore mapping .
-
Pharmacological Distinction: While clinical analogs like Latanoprost (17-phenyl trinor PGF2α) and Bimatoprost are designed for maximal FP receptor affinity and corneal penetration, 16-phenyl tetranor PGF2α lacks the oxygen bridge (phenoxy) or the specific chain length optimizations found in these drugs.
-
Research Utility: It is used to quantify the contribution of the ω-chain structure to receptor binding. Its lower affinity (~8.7% of PGF2α) compared to the super-potent 16-phenoxy analogs (440% of PGF2α) allows researchers to titrate receptor occupancy and downstream signaling responses [1].
Mechanism of Action & Signaling Pathway
To effectively use this compound, one must understand the signal transduction pathway it interrogates. Glaucoma therapeutics in this class function by activating the Prostaglandin F receptor (FP receptor) on ciliary muscle cells.
Pathway Logic:
-
Binding: Ligand binds Gq-coupled FP receptor.
-
Signal 1 (Rapid): PLC activation
IP3 generation Intracellular release. -
Signal 2 (Sustained): PKC activation
MAPK/ERK phosphorylation. -
Effector: Upregulation of Matrix Metalloproteinases (MMPs).
-
Outcome: Remodeling of the ciliary muscle extracellular matrix (ECM), increasing uveoscleral outflow and lowering Intraocular Pressure (IOP) [2].
DOT Visualization: FP Receptor Signaling Cascade
Figure 1: Canonical FP receptor signaling pathway activated by 16-Phenyl tetranor PGF2α leading to IOP reduction.
Preparation & Handling Protocol
Scientific Integrity Check: Prostaglandins are susceptible to oxidative degradation and isomerization. Proper handling is non-negotiable for reproducible
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | > 100 mg/mL | Recommended for stock solutions. |
| Ethanol | > 100 mg/mL | Evaporates easily; ensure tight sealing. |
| PBS (pH 7.2) | > 0.8 mg/mL | Prepare fresh; do not store aqueous solutions >24h. |
Stock Solution Protocol
-
Solvent Choice: Use anhydrous DMSO for cell culture stocks to minimize hydrolysis.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into light-protective amber vials (glass preferred). Purge headspace with inert gas (Argon or Nitrogen) before capping. Store at -20°C .
-
Usage: Stable for >1 year at -20°C. Once thawed, use within the same day.
In Vitro Protocol: Calcium Mobilization Assay
Purpose: To determine the functional potency (
Cell Model: Human Ciliary Muscle (hCM) cells or HEK-293 cells stably transfected with human FP receptor.
Step-by-Step Methodology
-
Seeding: Plate cells in 96-well black-wall/clear-bottom plates at 50,000 cells/well. Incubate overnight.
-
Dye Loading:
-
Baseline Establishment:
-
Wash cells 2x with HBSS to remove extracellular dye.
-
Add 180 µL assay buffer. Measure baseline fluorescence (Ex/Em: 494/516 nm) for 30 seconds.
-
-
Agonist Addition:
-
Prepare a 10x concentration series of 16-phenyl tetranor PGF2α (Range: 1 nM to 100 µM).
-
Note: Due to lower affinity, the curve will shift right compared to 16-phenoxy analogs.
-
Inject 20 µL of agonist.
-
-
Data Acquisition: Record fluorescence kinetics for 120 seconds. Peak response represents
release.
In Vitro Protocol: MMP Secretion (Mechanism Validation)
Purpose: To confirm that receptor activation translates to the therapeutic mechanism (ECM remodeling).
Step-by-Step Methodology
-
Culture: Grow hCM cells to confluence in 6-well plates.
-
Starvation: Switch to serum-free medium for 24 hours to reduce baseline MMP levels.
-
Treatment:
-
Treat cells with 16-phenyl tetranor PGF2α (1 µM and 10 µM).
-
Control: Vehicle (0.1% DMSO).
-
Positive Control: PGF2α (100 nM) or PMA (Phorbol ester).
-
-
Incubation: Incubate for 24 to 48 hours .
-
Analysis:
-
Collect supernatant.
-
Zymography: Run on gelatin-substrate SDS-PAGE to visualize MMP-2 and MMP-9 gelatinolytic activity.
-
ELISA: Quantify MMP-1 and MMP-3 protein levels.
-
Expected Result: A dose-dependent increase in MMP secretion, though less potent than PGF2α [3].
-
In Vivo Protocol: Intraocular Pressure (IOP) Measurement
Critical Caveat: 16-phenyl tetranor PGF2α is a free acid .[7] Free acids penetrate the cornea poorly compared to isopropyl esters (e.g., Latanoprost). In vivo efficacy in rabbits/monkeys may be limited by pharmacokinetics rather than pharmacodynamics.
Model: Normotensive Dutch Belted Rabbits.
Methodology
-
Formulation:
-
Dissolve compound in saline containing 0.01% Benzalkonium Chloride (BAK) or 0.5% Polysorbate 80 to enhance corneal penetration.
-
Alternative: Use pH 6.0 - 7.0 buffer.
-
-
Dosing:
-
Apply 30 µL topically to the cornea of one eye.
-
Apply Vehicle to the contralateral eye (internal control).
-
Recommended Dose: Start high (e.g., 0.1% or 100 µ g/dose ) due to poor penetration/affinity.
-
-
Measurement:
-
Use a calibrated pneumatonometer or rebound tonometer (e.g., TonoVet).
-
Apply topical anesthetic (0.5% proparacaine) if using pneumatonometer.
-
Measure IOP at T=0 (baseline), 1, 2, 4, 6, and 24 hours post-dose.
-
-
Data Analysis: Calculate
(Treated - Control).
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Ca2+ Response | Receptor desensitization or low affinity. | Verify receptor expression. Increase concentration to 10-50 µM. |
| No IOP Reduction | Poor corneal penetration. | This is expected for free acids. Switch to intracameral injection for mechanistic proof, or use an esterified analog (if available) for topical studies. |
| High Variability | Oxidation of stock. | Use fresh aliquots. Ensure Argon purge during storage. |
References
-
Resul, B., et al. (1993).[8] Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents.[8] Journal of Medicinal Chemistry, 36(2), 243-248.[8] [Link]
-
Lindsey, J. D., et al. (1996). Prostaglandins increase proMMP-1 and proMMP-3 secretion by human ciliary smooth muscle cells. Current Eye Research, 15(8), 805-811. [Link]
-
Woodward, D. F., et al. (1989). Prostaglandin F2a Effects on Intraocular Pressure Negatively Correlate with FP-Receptor Stimulation.[1] Investigative Ophthalmology & Visual Science, 30(8), 1838-1842. [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medicine.uky.edu [medicine.uky.edu]
- 6. Cell Culture Protocols [cellbiologics.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Activity of a Stable Prostaglandin Analog: Application Notes and Protocols for 16-Phenyl tetranor prostaglandin F2α
Introduction: The Significance of 16-Phenyl tetranor prostaglandin F2α in Research
Prostaglandin F2α (PGF2α) is a pivotal lipid mediator involved in a myriad of physiological and pathological processes, including reproductive functions like luteolysis and uterine contractions, smooth muscle constriction, and inflammation.[1] However, the in vivo study of PGF2α is often complicated by its rapid metabolism. To overcome this, researchers frequently turn to metabolically stable analogs. 16-Phenyl tetranor prostaglandin F2α is one such synthetic analog, engineered for increased metabolic stability, making it an invaluable tool for investigating the sustained effects of PGF2α receptor (FP receptor) activation.[2][3]
The biological activity of 16-Phenyl tetranor PGF2α, particularly its affinity for the FP receptor, has been a subject of investigation. Some studies have indicated a poor affinity (8.7%) for the ovine luteal FP receptor when compared to the endogenous PGF2α.[2][3][4][5] Conversely, related phenyl-substituted analogs have demonstrated significantly enhanced potency in certain biological assays. For instance, 17-phenyl-trinor PGF2α was found to be approximately 90 times more potent than PGF2α in a hamster antifertility assay, which is a measure of luteolytic activity. It is crucial for researchers to consider these nuances when designing experiments and interpreting results. The primary utility of 16-Phenyl tetranor PGF2α lies in its ability to act as a stable mimetic, allowing for the study of long-term biological responses to FP receptor stimulation.
This guide provides detailed application notes and protocols for the two most common and robust techniques for measuring 16-Phenyl tetranor prostaglandin F2α activity: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of Prostaglandin Measurement: Sample Handling and Preparation
Accurate quantification of prostaglandins is critically dependent on meticulous sample collection and preparation to prevent artefactual generation and degradation.
Key Considerations for Sample Integrity:
-
Rapid Processing and Cold Chain: Prostaglandins can be formed and degraded quickly. All biological samples should be collected on ice and processed as rapidly as possible.[2]
-
Enzyme Inhibition: To prevent ex vivo formation of prostaglandins, especially in blood samples, it is recommended to use an anticoagulant (e.g., EDTA) and a cyclooxygenase (COX) inhibitor (e.g., indomethacin).[2]
-
Storage: For long-term storage, samples should be kept at -80°C.[2]
-
Extraction: Due to the complex nature of biological matrices (e.g., plasma, serum, urine, tissue homogenates), extraction is often necessary to remove interfering substances and concentrate the analyte. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Below is a generalized workflow for sample preparation:
Figure 1: General workflow for the preparation of biological samples for prostaglandin analysis.
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a highly sensitive immunoassay that can be adapted for the quantification of 16-Phenyl tetranor prostaglandin F2α, provided a specific antibody is available.
Principle of Competitive ELISA
In this assay, the antigen of interest in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of binding sites on a specific antibody that is pre-coated on a microplate. The amount of enzyme-labeled antigen that binds to the antibody is inversely proportional to the concentration of the antigen in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured spectrophotometrically.
Figure 2: Principle of the competitive ELISA for 16-Phenyl tetranor PGF2α.
Protocol: Competitive ELISA for 16-Phenyl tetranor PGF2α
This is a generalized protocol and should be optimized based on the specific antibody and reagents used.
Materials:
-
Microplate pre-coated with a specific antibody for 16-Phenyl tetranor prostaglandin F2α
-
16-Phenyl tetranor prostaglandin F2α standard
-
16-Phenyl tetranor prostaglandin F2α-enzyme (e.g., HRP) conjugate
-
Assay Buffer
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve should be prepared by serially diluting the 16-Phenyl tetranor prostaglandin F2α standard.
-
Sample/Standard Addition: Add 50 µL of standard or sample to the appropriate wells.
-
Competitive Reaction: Add 50 µL of the 16-Phenyl tetranor prostaglandin F2α-enzyme conjugate to each well. Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of each well and wash the plate 3-5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes.
-
Calculation: Calculate the concentration of 16-Phenyl tetranor prostaglandin F2α in the samples by comparing their absorbance to the standard curve.
| Parameter | Typical Range | Notes |
| Standard Curve Range | 10 - 5,000 pg/mL | Dependent on antibody affinity |
| Sensitivity | 5 - 20 pg/mL | Lower limit of detection |
| Intra-Assay CV | < 10% | Precision within a single assay |
| Inter-Assay CV | < 15% | Precision between different assays |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive analytical technique for the quantification of small molecules, including prostaglandins and their analogs.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The sample is first injected into an HPLC system where the analyte of interest is separated from other components in the sample matrix. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion (the ionized analyte) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.
Sources
- 1. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]
- 4. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: 16-Phenyl Tetranor Prostaglandin F2α as a Tool for Studying FP Receptor Pharmacology
For: Researchers, scientists, and drug development professionals.
Abstract
The prostaglandin F2α receptor (FP receptor) is a G protein-coupled receptor (GPCR) with significant physiological roles in reproductive health, intraocular pressure regulation, and cardiovascular homeostasis.[1][2] Its endogenous ligand, prostaglandin F2α (PGF2α), is a potent but metabolically labile lipid mediator.[3] This presents challenges for in-depth pharmacological studies. 16-Phenyl tetranor prostaglandin F2α, a synthetic and more metabolically stable analog of PGF2α, serves as an invaluable chemical tool to probe the function, signaling, and therapeutic potential of the FP receptor.[4][5][6] This guide provides a comprehensive overview of the FP receptor signaling cascade and detailed protocols for utilizing 16-Phenyl tetranor PGF2α in key pharmacological assays.
Introduction: The FP Receptor and the Need for Stable Agonists
The FP receptor, encoded by the PTGFR gene, is a member of the prostanoid receptor family.[1] Its activation by the endogenous ligand PGF2α initiates a cascade of intracellular events that mediate critical biological functions, including uterine smooth muscle contraction, luteolysis, and the regulation of aqueous humor outflow in the eye.[1][3][7] Consequently, the FP receptor is a major therapeutic target for conditions such as glaucoma and for the induction of labor.[7][8]
Pharmacological investigation of the FP receptor is complicated by the rapid in vivo metabolism of PGF2α. The use of a metabolically stable analog is therefore essential for obtaining reproducible and reliable data in vitro and in vivo. 16-Phenyl tetranor PGF2α is such an analog.[4][6] The phenyl group at the ω-end of the molecule confers resistance to metabolic degradation, providing a longer half-life for experimental applications. While it is a crucial tool, it is important to note that in some biological systems, such as ovine luteal cells, it has demonstrated a lower binding affinity compared to the native PGF2α.[4][5][6] This characteristic must be considered when designing experiments and interpreting results.
The FP Receptor Signaling Cascade
The FP receptor primarily couples to the Gq class of heterotrimeric G proteins.[2][9] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][11] The subsequent rise in cytosolic Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates a host of downstream targets to elicit a cellular response.[12] In some cellular contexts, the FP receptor has also been shown to couple to G12/G13 to activate Rho-mediated signaling or to Gi proteins.[1][2]
Caption: Canonical Gq signaling pathway of the FP receptor.
Experimental Applications and Protocols
16-Phenyl tetranor PGF2α is a versatile tool for several key experimental applications:
-
Receptor Binding Affinity: Determining the affinity (Ki) of test compounds.
-
Functional Potency and Efficacy: Quantifying the ability of compounds to activate the receptor (EC50) and the magnitude of the response.
-
Screening for Antagonists: Identifying compounds that block receptor activation.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of 16-Phenyl tetranor PGF2α for the FP receptor.
Principle: This assay measures the ability of an unlabeled ligand (the "competitor," 16-Phenyl tetranor PGF2α) to displace a radiolabeled ligand (e.g., [3H]-PGF2α) from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13]
Materials:
-
Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-hFP).
-
Radioligand: [3H]-Prostaglandin F2α.
-
Competitor: 16-Phenyl tetranor PGF2α.
-
Non-specific binding control: High concentration of unlabeled PGF2α (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter plates (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes + Binding Buffer.
-
Non-Specific Binding (NSB): Radioligand + Membranes + High concentration of unlabeled PGF2α.
-
Competition: Radioligand + Membranes + Serial dilutions of 16-Phenyl tetranor PGF2α.
-
-
Reaction: Add 50 µL of binding buffer (for total binding) or competitor dilutions. Add 50 µL of radioligand (at a final concentration near its Kd). Initiate the binding reaction by adding 100 µL of the membrane suspension (typically 10-20 µg protein/well).[14]
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[14]
-
Filtration: Rapidly harvest the assay by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of 16-Phenyl tetranor PGF2α.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (EC50) of 16-Phenyl tetranor PGF2α.
Principle: This assay measures the increase in intracellular calcium concentration following FP receptor activation. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of calcium from intracellular stores causes a dramatic increase in fluorescence, which is measured in real-time using a fluorescence plate reader.[10][15][16]
Materials:
-
HEK293 cells stably expressing the human FP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-transport inhibitor to prevent dye leakage).[15]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: 16-Phenyl tetranor PGF2α.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capability (e.g., FlexStation®, FLIPR®).[10][15]
Step-by-Step Methodology:
-
Cell Plating: Seed the FP receptor-expressing cells into black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.[15]
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the cells to take up the dye.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of 16-Phenyl tetranor PGF2α at a concentration that is 5X or 10X the final desired concentration.
-
Fluorescence Reading: Place the cell plate into the fluorescence reader. Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Agonist Injection: The instrument will then automatically inject the agonist dilutions from the compound plate into the cell plate.
-
Data Acquisition: Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of 16-Phenyl tetranor PGF2α.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To provide a cumulative measure of Gq signaling activation.
Principle: The IP3 produced upon Gq activation is rapidly metabolized. This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1).[17][18] The degradation of IP1 is blocked by the addition of lithium chloride (LiCl). The accumulated IP1 is then quantified using a sensitive competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[17][19] An increase in cellular IP1 leads to a decrease in the HTRF signal.[17][20]
Materials:
-
FP receptor-expressing cells.
-
Commercial IP1 accumulation assay kit (e.g., IP-One HTRF® kit from Cisbio/Revvity), which includes:
-
IP1-d2 conjugate (acceptor).
-
Anti-IP1-Cryptate antibody (donor).
-
Lysis buffer and stimulation buffer (containing LiCl).
-
-
Agonist: 16-Phenyl tetranor PGF2α.
-
Low-volume 384-well white assay plates.
-
HTRF®-compatible microplate reader.
Step-by-Step Methodology:
-
Cell Plating: Harvest and resuspend cells in the stimulation buffer provided with the kit. Plate the cell suspension into the 384-well white plates.[21]
-
Agonist Addition: Add serial dilutions of 16-Phenyl tetranor PGF2α to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for IP1 accumulation.[21]
-
Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-Cryptate, pre-diluted in lysis buffer) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the immunoassay to reach equilibrium.[21]
-
Plate Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[21]
-
Data Analysis:
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The signal is inversely proportional to the IP1 concentration.
-
Plot the HTRF® ratio against the log concentration of the agonist.
-
Fit the data to determine the EC50 value.
-
Sources
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]
- 7. Prostaglandin F2 Alpha Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Activation of the human FP prostanoid receptor disrupts mitosis progression and generates aneuploidy and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. innoprot.com [innoprot.com]
- 12. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
How to prevent degradation of 16-Phenyl tetranor prostaglandin F2alpha during storage
This guide serves as a specialized Technical Support Center for researchers working with 16-Phenyl tetranor prostaglandin F2α (16-phenyl tetranor PGF2α) . It is designed to function as a direct troubleshooting resource, prioritizing chemical stability and experimental reproducibility.[1][2][3][4][5]
Product Class: Synthetic Prostaglandin Analog Primary Application: FP Receptor Agonist / Luteolytic Agent Chemical Stability Profile: Moderate (Susceptible to oxidation and lactonization; more stable than PGE series)[1][2][3][4][5]
Part 1: Critical Handling Protocols (The "Why" and "How")
Receipt & Initial Processing
Q: I just received the shipment. It is on dry ice/blue ice.[1][2][3][4][5] What is the immediate first step? A: Do not immediately open the vial.
-
The Issue: Prostaglandins are hygroscopic.[1][2][3][4][5] Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture into the product.[1][2][3][4][5] Water accelerates hydrolytic degradation and alters concentration.[1][2][3][4][5]
-
The Protocol:
Solvent Selection & Preparation
Q: The product arrived as a crystalline solid. What solvent should I use for a stock solution? A: The choice of solvent dictates the storage shelf-life.[1][2][3][4][5]
| Solvent | Suitability | Storage Stability | Notes |
| Ethanol (Absolute) | Recommended | High (>1 year at -20°C) | Best for stock solutions.[1][2][3][4][5] Evaporates cleanly; prevents microbial growth.[1][2][3][4][5] |
| DMSO | Acceptable | Moderate | Hygroscopic.[1][2][3][4][5] Freezes at 18.5°C, causing repeated freeze-thaw stress during handling.[1][2][3][4][5] |
| DMF | Acceptable | Moderate | Good solubility (>100 mg/ml), but difficult to remove if solvent exchange is needed.[1][2][3][4][5] |
| PBS / Aqueous Buffers | FORBIDDEN for Storage | < 24 Hours | Rapid degradation via oxidation and bacterial growth.[1][2][3][4][5] Only use for immediate experiments. |
Q: Can I store it in methyl acetate? A: While methyl acetate is the gold standard for Prostaglandin E (to prevent dehydration to PGA/PGB), 16-phenyl tetranor PGF2α is chemically stable in ethanol.[1][2][3][4][5] Methyl acetate is acceptable but unnecessary unless you are strictly avoiding hydroxyl-containing solvents for specific chemical derivatizations.[1][2][3][4][5]
The "Glass Only" Rule
Q: Can I aliquot the stock solution into plastic Eppendorf tubes? A: No.
-
Mechanism: Prostaglandins are lipophilic organic acids.[1][2][3][4][5] They rapidly adsorb onto the surface of polypropylene (PP) and polystyrene.[1][2][3][4][5]
-
Consequence: You will lose significant mass (up to 20-30% in 24 hours at low concentrations), leading to erroneous experimental data.[1][2][3][4][5]
-
Solution: Use amber glass vials with Teflon-lined (PTFE) caps.[1][2][3][4][5] Glass is inert; amber protects from UV-induced photo-oxidation.[1][2][3][4][5]
Part 2: Long-Term Storage Workflow
The following diagram outlines the mandatory workflow to ensure the integrity of your 16-phenyl tetranor PGF2α stock.
Figure 1: Optimized workflow for receiving and banking Prostaglandin analogs. Step 5 (Inert Gas Purge) is the most frequently skipped yet critical step for preventing oxidation.[1][2][3][4][5]
Part 3: Troubleshooting & FAQs
Issue: Solvent Evaporation
Q: I stored my aliquots at -20°C, but the volume has decreased significantly.
-
Diagnosis: Ethanol has a high vapor pressure.[1][2][3][4][5] Even at -20°C, it can sublime or evaporate if the seal is not airtight.[1][2][3][4][5]
-
Fix:
-
Do not "top up" the vial to the original volume; this alters the concentration unknownly.[1][2][3][4][5]
-
Evaporate the remaining solvent completely under a gentle stream of Nitrogen.[1][2][3][4][5]
-
Re-dissolve the residue in a known volume of fresh solvent.[1][2][3][4][5]
-
Prevention: Wrap the cap junction with Parafilm® M before freezing.[1][2][3][4][5]
-
Issue: Solubility in Aqueous Media
Q: When I dilute my ethanol stock into PBS, I see a precipitate.
-
Diagnosis: 16-phenyl tetranor PGF2α has poor water solubility (< 1 mg/ml in PBS).[1][2][3][4][5] Rapid addition of the hydrophobic stock to a high-salt buffer causes "crashing out."[1][2][3][4][5]
-
Protocol for Aqueous Dilution:
Issue: Degradation Signs
Q: How do I know if my compound has degraded?
-
Visual Check: Pure PGF2α solutions are colorless.[1][2][3][4][5] A yellow or brown tint indicates oxidation (formation of conjugated enones).[1][2][3][4][5]
-
Chemical Check: Run a Thin Layer Chromatography (TLC) or LC-MS.[1][2][3][4][5]
Figure 2: Primary degradation and loss mechanisms for PGF2α analogs.[1][2][3][4][5]
Part 4: Summary of Specifications
| Parameter | Specification |
| Storage Temperature | -20°C (Minimum); -80°C (Preferred for >1 year) |
| Container Type | Amber Glass Vial with PTFE-lined cap |
| Preferred Solvent | Ethanol (Absolute) or DMSO |
| Solubility (Ethanol) | > 100 mg/ml |
| Solubility (PBS pH 7.2) | > 0.8 mg/ml (Use with caution) |
| Gas Headspace | Nitrogen or Argon (Required) |
References
Sources
Technical Support Center: Interpreting Unexpected Results with 16-Phenyl tetranor prostaglandin F2α
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 16-Phenyl tetranor prostaglandin F2α. As a metabolically stable analog of Prostaglandin F2α (PGF2α), this compound is a valuable tool for investigating FP receptor signaling and its downstream physiological effects.[1] However, like any precise scientific tool, its application can sometimes yield unexpected results. This guide is designed to help you troubleshoot these situations, moving from foundational issues of compound handling to complex interpretations of biological responses. Our goal is to provide not just solutions, but the underlying scientific reasoning to empower your research.
Section 1: Foundational Troubleshooting - Compound Integrity & Preparation
Before delving into complex biological interpretations, it is crucial to ensure the integrity and proper preparation of the prostaglandin analog. Errors at this stage are the most common source of unexpected outcomes.
FAQ 1: I'm seeing no biological effect, or my results are inconsistent. Could it be a problem with compound storage or stability?
Answer: Absolutely. The stability of your prostaglandin analog is paramount for reproducible results. While 16-Phenyl tetranor PGF2α is designed for metabolic stability, its chemical integrity depends on proper storage.
-
Causality: Prostaglandins are lipids that can be sensitive to degradation through oxidation, especially if stored improperly after reconstitution. Repeated freeze-thaw cycles can also compromise the compound's integrity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Upon receipt, 16-Phenyl tetranor PGF2α should be stored at -20°C.[1] The product is stable for at least four years under these conditions.[1]
-
Aliquot Your Stock: After reconstituting the compound in a solvent, it is critical to prepare single-use aliquots and store them at -20°C or below. This practice minimizes freeze-thaw cycles, which can lead to degradation and variability.
-
Use High-Quality Solvents: Ensure the solvent used for reconstitution is anhydrous and of high purity. Water content in solvents like DMSO can compromise long-term stability.
-
FAQ 2: I'm having difficulty dissolving the compound or I see precipitation in my media. What are the correct procedures?
Answer: Solubility issues are a frequent cause of lower-than-expected potency, as the actual concentration in your aqueous experimental medium may be far less than calculated.
-
Causality: 16-Phenyl tetranor PGF2α is a lipophilic molecule with limited aqueous solubility. While it is highly soluble in organic solvents, it can easily precipitate when diluted into aqueous buffers or cell culture media.[1]
-
Recommended Solvents: You should first prepare a high-concentration stock solution in an appropriate organic solvent. The choice of solvent can be critical.
| Solvent | Stock Solution Solubility | Aqueous Buffer (PBS, pH 7.2) Solubility |
| DMF | >100 mg/mL | >0.8 mg/mL |
| DMSO | >100 mg/mL | >0.8 mg/mL |
| Ethanol | >100 mg/mL | >0.8 mg/mL |
| Data sourced from Cayman Chemical.[1] |
-
Protocol for Dilution:
-
Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO or ethanol.
-
For your experiment, perform serial dilutions. When diluting into your final aqueous buffer or media, it is crucial to do so with vigorous mixing to avoid precipitation.
-
Critical Step: Do not add the organic stock directly to a large volume of aqueous buffer. Instead, perform an intermediate dilution step. The final concentration of the organic solvent in your assay should be kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Section 2: In Vitro Assay Troubleshooting - Interpreting Cellular Responses
Once you have ruled out issues with compound integrity and preparation, the next step is to scrutinize the biological system.
Workflow for Diagnosing "No Effect" or "Low Potency"
This workflow provides a logical sequence to diagnose a lack of response in a cell-based assay.
Caption: Troubleshooting workflow for lack of biological effect.
FAQ 3: I've confirmed my compound handling is correct, but I still see no effect. What's the next step?
Answer: The most likely culprit is your experimental model. The primary target of PGF2α and its analogs is the Prostaglandin F2α Receptor (FP receptor, gene name PTGFR).[2] If your cells do not express this receptor, they will not respond to the compound.
-
Causality: 16-Phenyl tetranor PGF2α is an analog of PGF2α and its biological activity is primarily mediated through the FP receptor.[1] While off-target effects can occur at high concentrations, the specific, high-affinity interaction is receptor-dependent.
-
Troubleshooting & Validation:
-
Literature Review: Check the literature to confirm that your cell line is known to express the FP receptor.
-
Expression Analysis: You must empirically validate the expression of PTGFR in your specific cell line and culture conditions.
-
RT-qPCR: A straightforward method to quantify PTGFR mRNA levels.
-
Western Blot: To confirm the presence of the FP receptor protein.
-
Flow Cytometry/Immunofluorescence: To visualize receptor expression and localization.
-
-
FAQ 4: My dose-response curve is right-shifted (i.e., less potent) compared to PGF2α or published data. Why?
Answer: This is an important observation and can be due to several factors, including the intrinsic properties of the analog itself.
-
Causality & Explanation:
-
Lower Receptor Affinity: 16-Phenyl tetranor PGF2α is known to have a lower binding affinity for the ovine FP receptor compared to the parent PGF2α molecule.[1] This is a key characteristic. A lower affinity means a higher concentration is required to occupy 50% of the receptors and elicit a half-maximal response (EC50), resulting in a right-shifted curve. This is not necessarily an error, but an intrinsic property of the compound.
-
Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization or internalization, reducing the overall response.[3]
-
Assay Conditions: The specific cell density, serum concentration in the media, and incubation time can all influence the apparent potency. Ensure these are consistent.[4]
-
FAQ 5: I'm observing an unexpected or opposite effect (e.g., increased cell viability when expecting a decrease). What could be happening?
Answer: This is a complex but informative result. It often points towards off-target effects, the presence of different receptor subtypes, or context-dependent signaling.
-
Causality & Explanation:
-
Off-Target Receptor Activation: At higher concentrations, prostaglandin analogs can sometimes interact with other prostanoid receptors (e.g., EP1, TP).[5] These receptors can couple to different signaling pathways, potentially leading to an opposing biological outcome. For instance, PGF2α itself has been shown to have unexpected negative inotropic effects on the heart by activating FP receptors expressed there.[5]
-
Context-Dependent Signaling: The downstream effects of FP receptor activation can vary dramatically between cell types depending on the specific G-proteins they express and the downstream signaling cascades available. For example, while PGF2α is known to inhibit progesterone production in luteal cells, it can stimulate proliferation and collagen production in lung fibroblasts.[6][7]
-
Negative Correlation with FP stimulation: In some systems, the primary effect of PGF2α is not mediated by the classical FP-receptor. For example, the ocular hypotensive effect of PGF2α appears to be negatively correlated with FP-receptor stimulation, suggesting another mechanism is at play.[8]
-
-
Troubleshooting Steps:
-
Perform a Full Dose-Response Curve: Does the unexpected effect only occur at the highest concentrations? This would suggest an off-target effect.
-
Use an FP Receptor Antagonist: Pre-treating your cells with a specific FP receptor antagonist should block the expected effect. If the unexpected effect persists, it is likely not mediated by the FP receptor.
-
Characterize Prostanoid Receptor Profile: Use RT-qPCR to screen your cells for the expression of other prostaglandin receptors (EP, DP, IP, TP). This can provide clues to potential off-target interactions.
-
Section 3: Key Experimental Protocols
To validate your system, here are two essential protocols.
Protocol 1: Basic Workflow for a Dose-Response Experiment
Caption: Standard experimental workflow for a dose-response curve.
Protocol 2: Validating FP Receptor (PTGFR) Expression via RT-qPCR
-
RNA Extraction: Culture your cells to ~80% confluency. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for PTGFR, and a reference gene (e.g., GAPDH, ACTB).
-
Add cDNA template to the mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of PTGFR mRNA using the ΔΔCt method, normalizing to the expression of your chosen reference gene. A positive control cell line known to express the receptor should be included if possible.
Section 4: Signaling Pathway Overview
Understanding the canonical signaling pathway for the FP receptor is essential for interpreting your results and designing mechanistic experiments.
Canonical FP Receptor Signaling
16-Phenyl tetranor PGF2α, like PGF2α, binds to the FP receptor, a G-protein coupled receptor (GPCR).[2] The canonical pathway involves coupling to Gαq/11.
Caption: Canonical Gq-coupled signaling pathway for the FP receptor.
This activation of PLC leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[6] These second messengers orchestrate the final cellular response.
References
-
[Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao.[Link]
-
16-Phenyl tetranor prostaglandin F2alpha. PubChem, National Center for Biotechnology Information.[Link]
-
Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. PubMed.[Link]
-
Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed.[Link]
-
Troubleshooting guide for cell culture. PromoCell.[Link]
-
Identification of a 'urinary-type' metabolite of prostaglandin F2 alpha in the rat circulation. PubMed.[Link]
-
Prostaglandin F2alpha. Wikipedia.[Link]
-
An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. PubMed.[Link]
-
Intraamniotic prostaglandin F2-alpha dose--twenty-four-hour abortifacient response. PubMed.[Link]
-
Prostaglandins. StatPearls, NCBI Bookshelf.[Link]
-
Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C. PubMed.[Link]
-
Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue. PubMed.[Link]
-
Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells. PubMed.[Link]
-
Prostaglandin f2alpha Treatment in Vivo, but Not in Vitro, Stimulates Protein Kinase C-activated Superoxide Production by Nonsteroidogenic Cells of the Rat Corpus Luteum. PubMed.[Link]
-
Elevated prostaglandin F2 alpha after the period of embryonic secretion of interferon tau appears to be due to upregulation of uterine synthesis machinery for prostaglandin F2 alpha. PubMed.[Link]
-
Effect of a second treatment with prostaglandin F2α during the Ovsynch protocol on luteolysis and pregnancy in dairy cows. ResearchGate.[Link]
-
Evaluating the effects of a high-concentration dose of prostaglandin F2α in a 5-d CO-Synch + controlled internal drug release protocol on fertility in beef cows. ResearchGate.[Link]
-
Effects of prostaglandin F2 alpha (PGF2 alpha) and prostaglandin I2 (PGI2) on nerve-mediated secretion in guinea-pig colon. PubMed.[Link]
-
Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta. PubMed.[Link]
-
Repeated administration of prostaglandin F(2α) during the early luteal phase causes premature luteolysis in the pig. ResearchGate.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 5. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of 16-Phenyl tetranor prostaglandin F2alpha in vivo
Technical Support Center: Enhancing In Vivo Bioavailability of 16-Phenyl Tetranor Prostaglandin F2 [1][2][3][4]
Support Tier:1234Introduction: The "Free Acid" Paradox
Welcome to the technical support center. If you are accessing this guide, you are likely working with 16-phenyl tetranor prostaglandin F2
Crucial Context: In clinical ophthalmology, the ester is used specifically because the free acid (the molecule you are studying) has poor corneal permeability. Once the ester penetrates the cornea, esterases cleave it into the active 16-phenyl tetranor PGF2
If your experimental design requires delivering the free acid directly (e.g., mechanistic studies, transdermal applications, or esterase-deficient models), you face two massive hurdles: Solubility and Membrane Permeability . This guide addresses how to overcome them.
Module 1: Solubility & Formulation (The "Precipitation" Problem)
User Issue: "My stock solution is clear in DMSO, but the compound precipitates immediately upon dilution in PBS or culture media."
Root Cause Analysis
16-phenyl tetranor PGF2
Troubleshooting Protocol: Cyclodextrin Complexation
To maintain the free acid in an aqueous phase suitable for in vivo administration, you must shield its hydrophobic core. We recommend Hydroxypropyl-
Step-by-Step Complexation Protocol:
-
Prepare Phase A (Drug): Dissolve 16-phenyl tetranor PGF2
in absolute ethanol to a concentration of 10 mg/mL. -
Prepare Phase B (Carrier): Dissolve HP-
-CD in PBS (pH 6.[1][2][3][4]5) to a concentration of 20% (w/v).[3][4] -
Mixing: Slowly add Phase A to Phase B under constant, vigorous stirring.
-
Evaporation: If ethanol toxicity is a concern for your model, stir the solution under a stream of nitrogen gas or use a rotary evaporator at 30°C to remove the ethanol.
-
Filtration: Filter sterilize using a 0.22
m PVDF membrane (low protein binding).[4] -
Validation: The final solution should be optically clear. If cloudy, increase CD concentration or decrease drug load.
Module 2: Permeability & Delivery (The "Barrier" Problem)
User Issue: "I am applying the compound topically/ocularly at high concentrations, but I see no reduction in Intraocular Pressure (IOP) or receptor activation."
Root Cause Analysis
The corneal epithelium and the stratum corneum are lipophilic barriers. While your molecule is lipophilic, it is also an organic acid (pKa ~4.9).[3][4] At physiological pH (7.4), it exists primarily as an ionized anion (
Visualizing the Transport Mechanism
The following diagram illustrates why the free acid fails without assistance and how to fix it.
Figure 1: Comparative transport pathways. The free acid (Red) faces electrostatic repulsion unless encapsulated (Blue) or esterified (Green).[3]
Troubleshooting Protocol: Permeation Enhancement
If you cannot use the ester prodrug, you must disrupt the barrier or shield the charge.
Option A: Liposomal Formulation (Recommended for Ocular) Liposomes mimic cell membranes and can fuse with the corneal epithelium to deliver the payload.
-
Lipid Mix: DSPC:Cholesterol:DOTAP (molar ratio 60:30:10).[3][4] The cationic lipid (DOTAP) improves residence time on the negatively charged mucin layer of the eye [3].
-
Method: Thin-film hydration followed by extrusion.[1][2][3][4]
Option B: Chemical Enhancers (Recommended for Transdermal) [2][3][4]
-
Benzalkonium Chloride (BAK): If your study permits, adding 0.01% - 0.02% BAK acts as a surfactant that disrupts tight junctions, significantly increasing permeability.[1][2][3][4] Note: This induces mild toxicity/inflammation.[1][2][3]
-
Dimethyl Isosorbide (DMI): For topical skin application, DMI is a superior solvent that enhances penetration without the irritation of DMSO.
Module 3: Stability & Storage (The "Potency Loss" Problem)
User Issue: "My results are inconsistent. The compound seems to lose efficacy after a few days in the fridge."
Root Cause Analysis
Prostaglandins are susceptible to degradation via:
- -elimination: Occurs rapidly in alkaline conditions (pH > 7.5).[1][2][3][4]
-
Epimerization: The C-15 hydroxyl group can invert, rendering the molecule inactive.
-
Adsorption: The lipophilic acid sticks to plastic tubes (polypropylene/polystyrene), effectively lowering the concentration in your tube [4].
Stability Data Table
| Parameter | Optimal Condition | Critical Danger Zone |
| pH | 6.0 – 6.5 (Slightly Acidic) | > 7.5 (Alkaline causes elimination) |
| Solvent | Methyl Acetate or Ethanol | Water/PBS (Hydrolysis risk over time) |
| Temperature | -20°C (Long term) | > 4°C or Freeze/Thaw cycles |
| Container | Glass or Teflon (PTFE) | Polypropylene (High adsorption loss) |
Troubleshooting Protocol: Handling
-
Solvent Exchange: Store the master stock in Methyl Acetate at -20°C. Methyl acetate is more stable than ethanol for prostaglandins.[1][2][4] Evaporate the solvent with Nitrogen gas immediately before use and reconstitute.
-
Buffer Choice: Use Citrate-Phosphate Buffer (pH 6.0) instead of standard PBS (pH 7.4) for stock dilutions if the experiment allows. This pH maximizes stability.[4]
Module 4: In Vivo Administration FAQ
Q: Can I administer this intravenously (IV)?
A: You can, but the half-life is extremely short (
Q: What is the correct ocular dose volume for mice/rabbits? A:
-
Mice: Maximum 5-7
L per eye.[1][2][3][4] Larger volumes trigger the blink reflex and drainage via the nasolacrimal duct, leading to systemic absorption rather than ocular delivery. -
Rabbits: 30-50
L per eye.[1][2][3][4]
Q: Why does the literature mostly use Latanoprost instead of 16-phenyl tetranor PGF2
References
-
Sjöquist, B., & Stjernschantz, J. (2002).[4] Ocular pharmacokinetics of latanoprost in humans. Drug Metabolism and Disposition, 30(5), 605-613.[1][2][3][4] Retrieved from [Link][3][4]
-
Natoli, R. M., et al. (2023).[4] Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations. European Journal of Drug Metabolism and Pharmacokinetics, 48, 633–645.[5] Retrieved from [Link]
-
Viernstein, H., & Wolschann, P. (2020).[4][6] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 205-216.[1][2][3][4] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PGF2alpha-EA | C22H39NO5 | CID 5283076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
Protocol modifications for specific cell types with 16-Phenyl tetranor prostaglandin F2alpha
Compound ID: 16-phenyl tetranor PGF2
Compound Integrity & Handling (Critical)
Q: My compound arrived in a liquid solution. Can I add this directly to my cell culture media?
A: STOP. Check the solvent immediately.
16-phenyl tetranor PGF2
-
The Protocol: You must evaporate the methyl acetate under a gentle stream of nitrogen gas.[3]
-
The Fix: Once evaporated, immediately reconstitute the lipid film in DMSO or Ethanol .
-
Aqueous Stability Warning: Do not store the compound in aqueous buffers (PBS/Media) for >24 hours. The 15-hydroxy group is susceptible to oxidation, and the compound will precipitate. Make fresh dilutions from the DMSO stock immediately before use.
Q: How does the affinity of this analog compare to native PGF2
-
Expert Insight: Why use it? Native PGF2
is rapidly metabolized by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) in vivo and in metabolically active cell lines. The 16-phenyl modification provides metabolic stability , allowing for sustained signaling in long-duration assays (e.g., MMP induction over 24-48 hours) where native PGF2 would be degraded within minutes.
Cell-Type Specific Protocol Modifications
The signaling kinetics of the FP receptor vary drastically between contractile cells (Smooth Muscle) and remodeling cells (Trabecular Meshwork). You must select the correct protocol module below.
Module A: Smooth Muscle Cells (Vascular, Uterine, Ciliary)
Objective: Measure rapid contractile signaling (
| Parameter | Recommended Protocol | Rationale |
| Incubation Time | 10 seconds – 5 minutes | The |
| Concentration | 100 nM – 1 | Higher concentrations ( |
| Serum Status | Serum-Free (2-4 hours) | Serum contains lipids that desensitize FP receptors. |
| Detection | Fura-2 AM / Fluo-4 | Ratiometric dyes (Fura-2) are preferred to correct for dye leakage/bleaching. |
Key Troubleshooting:
-
Issue: No Calcium flux observed.
-
Fix: Check for receptor desensitization . If cells were cultured in high-serum media, the FP receptor may be internalized. Starve cells for 4 hours prior to loading dye.
Module B: Trabecular Meshwork (TM) Cells
Objective: Glaucoma research; extracellular matrix (ECM) remodeling. Mechanism: FP receptor activation leads to MMP secretion (MMP-2/9) via MAPK/ERK pathways.
| Parameter | Recommended Protocol | Rationale |
| Incubation Time | 24 – 48 Hours | MMP induction is a transcriptional event requiring protein synthesis. |
| Concentration | 100 nM – 1 | Sustained occupancy is required for gene transcription. |
| Serum Status | 0.5% FBS or Serum-Free | CRITICAL: High serum contains MMPs (background noise) and TIMPs (inhibitors). |
| Detection | Gel Zymography / ELISA | Measure active MMP-2/9 in the supernatant, not the lysate. |
Key Troubleshooting:
-
Issue: High background in Zymography.
-
Fix: Your fetal bovine serum (FBS) likely contains bovine MMPs. You must use serum-free media during the 24h treatment window.
Signaling Pathway Visualization
Understanding the divergence between rapid Calcium signaling and long-term MMP induction is vital for experimental design.
Caption: Divergent signaling of 16-phenyl tetranor PGF2
Troubleshooting Matrix
| Symptom | Probable Cause | Verification & Solution |
| Precipitation in Media | Solvent Shock | Cause: Adding DMSO stock directly to cold media causes lipid crashing.Fix: Dilute stock 1:10 in PBS first, or add to warm (37°C) media while vortexing. Keep final DMSO <0.1%. |
| No Response (General) | Ester vs. Acid Confusion | Cause: Did you buy the Isopropyl Ester (Latanoprost)?Fix: Check the CAS. The ester is a prodrug requiring corneal esterases. In vitro cell lines often lack these esterases. You must use the Free Acid form (16-phenyl tetranor PGF2 |
| Cell Toxicity | Methyl Acetate Residue | Cause: Failure to evaporate the shipping solvent.Fix: Smell the tube. If it smells like glue/solvent, evaporate with |
| Variable Data | Oxidation | Cause: Stock solution stored in PBS/Media.Fix: Discard. Only store stocks in DMSO/Ethanol at -20°C. |
References
-
Cayman Chemical.16-phenyl tetranor Prostaglandin F2
Product Information. Retrieved from -
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12041592, 16-Phenyl tetranor prostaglandin F2alpha. Retrieved from [7]
-
De Groef, L., et al. (2013). MMPs in the Trabecular Meshwork: Promising Targets for Future Glaucoma Therapies? Investigative Ophthalmology & Visual Science.[8] Retrieved from
-
Yousufzai, S. Y., et al. (1996). Prostaglandin F2 alpha induces cardiac myocyte hypertrophy in vitro and cardiac growth in vivo. American Journal of Physiology.[4] (Contextualizing FP receptor signaling pathways). Retrieved from
Sources
- 1. 16-Phenyl tetranor Prostaglandin F2α | BluSense Diagnostics [blusense-diagnostics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Prostaglandin F2α | Prostanoid Receptor | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 16-Phenyl tetranor prostaglandin F2alpha | C22H30O5 | CID 12041592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio.kuleuven.be [bio.kuleuven.be]
Validation & Comparative
A Comparative Guide to 16-Phenyl Tetranor Prostaglandin F2α and Other PGF2α Analogs for Researchers and Drug Development Professionals
Prostaglandin F2α (PGF2α) analogs are a class of synthetic molecules that mimic the biological activity of the endogenous PGF2α. These compounds are of significant interest in both human and veterinary medicine due to their potent effects on various physiological processes, including uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure. This guide provides an in-depth comparison of 16-Phenyl tetranor prostaglandin F2α with other notable PGF2α analogs, offering experimental data and procedural insights to inform research and development.
Introduction to PGF2α and its Analogs: A Tale of Potency and Specificity
PGF2α exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade, primarily through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction.
The therapeutic utility of native PGF2α is limited by its rapid metabolism in the bloodstream. This has driven the development of synthetic analogs with modified chemical structures to enhance metabolic stability, receptor affinity, and selectivity, thereby improving their therapeutic index. Key modifications often involve alterations to the omega side chain to hinder enzymatic degradation.
The Unique Profile of 16-Phenyl Tetranor Prostaglandin F2α
16-Phenyl tetranor PGF2α is a synthetic analog characterized by the substitution of the terminal four carbons of the omega chain with a phenyl group. This structural modification renders the molecule resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, the key enzyme responsible for the rapid inactivation of natural prostaglandins. Consequently, 16-Phenyl tetranor PGF2α is recognized as a metabolically stable analog of PGF2α[1].
However, its interaction with the FP receptor appears to be complex. A study using ovine luteal cells reported that 16-Phenyl tetranor PGF2α has a poor affinity for the FP receptor, showing only 8.7% of the binding affinity of PGF2α in this specific assay[1][2]. This finding suggests that while metabolically stable, its potency might be lower than the parent compound in certain biological systems, or its mechanism of action might involve other receptors or signaling pathways. Further research is warranted to fully elucidate its pharmacological profile across different species and tissues.
Comparative Analysis of PGF2α Analogs
To provide a clear comparison, we will evaluate key PGF2α analogs based on their receptor binding affinity, functional potency in various assays, and their primary therapeutic applications. The following tables summarize available experimental data. It is important to note that direct head-to-head comparative studies for all analogs across all assays are limited. Therefore, data is compiled from various sources, and comparisons should be made with consideration of the different experimental conditions.
Receptor Binding Affinity
The affinity of a PGF2α analog for the FP receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. A lower value indicates a higher binding affinity.
| Compound | Receptor | Tissue/Cell Line | Ki / IC50 (nM) | Reference |
| 16-Phenyl tetranor PGF2α | Ovine FP | Luteal Cells | Poor affinity (8.7% of PGF2α) | [1] |
| PGF2α (Dinoprost) | Rat FP | Luteal Membranes | ~10 | [3] |
| Latanoprost Acid | Human FP | Recombinant Cells | 3.6 | |
| Travoprost Acid | Human FP | Recombinant Cells | 3.2 | |
| Bimatoprost Acid | Human FP | Recombinant Cells | 10.5 | |
| Cloprostenol | Bovine FP | Corpus Luteum | 1.2 | |
| Fluprostenol | Bovine FP | Corpus Luteum | 0.3 |
Disclaimer: The data presented in this table are compiled from different studies and should be used for general comparison. Direct comparison is best made from head-to-head studies.
Functional Potency: Uterine Smooth Muscle Contraction
The ability to induce uterine contractions is a hallmark of PGF2α and its analogs, leading to their use in veterinary medicine for estrus synchronization and in obstetrics. The potency is often expressed as the half-maximal effective concentration (EC50).
| Compound | Species | In Vitro/In Vivo | Potency (EC50 or relative potency) | Reference |
| PGF2α (Dinoprost) | Bovine | In Vivo | High | |
| Cloprostenol | Bovine | In Vivo | ~100x more potent than PGF2α | |
| Luprostiol | Bovine | In Vivo | More potent than PGF2α | |
| Fenprostalene | Bovine | In Vivo | More potent than PGF2α |
Functional Potency: Reduction of Intraocular Pressure (IOP)
Several PGF2α analogs are first-line treatments for glaucoma, a condition characterized by elevated IOP. They act by increasing the uveoscleral outflow of aqueous humor.
| Compound | Species | IOP Reduction (%) | Reference |
| Latanoprost (0.005%) | Human | 27-31 | [4] |
| Travoprost (0.004%) | Human | 28-32 | [5] |
| Bimatoprost (0.03%) | Human | 27-33 | [5] |
| Tafluprost (0.0015%) | Human | 26-31 |
Note: Data on the effect of 16-Phenyl tetranor PGF2α on intraocular pressure is not available in the reviewed literature. However, a study on its isopropyl ester, 16-phenyl-17,18,19,20-tetranor-PGF2α-IE, showed it had virtually no irritant effect in the cat eye, suggesting a potentially favorable side-effect profile for ophthalmic applications.
Experimental Protocols
Radioligand Binding Assay for FP Receptor
This protocol outlines a standard method for determining the binding affinity of PGF2α analogs to the FP receptor.
Objective: To determine the Ki of a test compound for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from transfected cell lines or corpus luteum).
-
Radiolabeled PGF2α (e.g., [3H]-PGF2α).
-
Test compounds (PGF2α analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a microtiter plate, add the binding buffer, a fixed concentration of [3H]-PGF2α (typically at its Kd concentration), and the diluted test compounds.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay
This protocol describes a method to assess the potency of PGF2α analogs in inducing smooth muscle contraction using an isolated tissue bath.
Objective: To determine the EC50 of a test compound for inducing uterine smooth muscle contraction.
Materials:
-
Isolated uterine smooth muscle strips from a suitable animal model (e.g., rat, guinea pig).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Test compounds (PGF2α analogs).
-
Data acquisition system.
Procedure:
-
Euthanize the animal and dissect the uterine horns.
-
Prepare longitudinal or circular smooth muscle strips of appropriate size.
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Record the baseline contractile activity.
-
Add the test compounds in a cumulative concentration-response manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues with fresh Krebs-Henseleit solution to allow for recovery.
-
Plot the contractile response against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value from the curve.
Diagram of In Vitro Smooth Muscle Contraction Assay Workflow:
Caption: Workflow for an in vitro smooth muscle contraction assay.
Signaling Pathway of PGF2α
The binding of PGF2α or its analogs to the FP receptor triggers a well-defined signaling cascade that mediates its physiological effects.
Caption: PGF2α-FP receptor signaling pathway.
Conclusion
The landscape of PGF2α analogs is diverse, with each compound exhibiting a unique pharmacological profile that dictates its therapeutic application. While 16-Phenyl tetranor prostaglandin F2α is noted for its metabolic stability, its reported poor affinity for the ovine FP receptor highlights the complexity of structure-activity relationships in this class of molecules. In contrast, analogs like latanoprost, travoprost, and bimatoprost have well-established efficacy in reducing intraocular pressure, and cloprostenol and other analogs are potent luteolytic and uterotonic agents in veterinary medicine.
For researchers and drug development professionals, a thorough understanding of the comparative pharmacology of these analogs is crucial for selecting the appropriate tool for a specific research question or for designing novel compounds with improved therapeutic profiles. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these potent signaling molecules. Future studies directly comparing 16-Phenyl tetranor PGF2α with other key analogs in a range of functional assays will be invaluable in fully characterizing its potential.
References
- Hall AK, Merry BJ, Robinson J. Luteolytic effects of prostaglandin F2alpha and 16-aryloxy-prostaglandin F2alpha in the hormonally induced pseudopregnant rat in vitro and in vivo [proceedings]. J Endocrinol. 1978;77(2):19P-20P.
-
PubChem. 16-Phenyl tetranor prostaglandin F2alpha. National Center for Biotechnology Information. [Link]
- Woodward DF, Krauss AH, Chen J, et al. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Invest Ophthalmol Vis Sci. 1991;32(9):2510-2514.
- Alm A, Widengård I, Kjellgren D, et al. A comparative study of two dose regimens of latanoprost in patients with elevated intraocular pressure. Ophthalmology. 1997;104(10):1720-1724.
- Liu ZY, Wu XR, He XC. [Synthesis of 16-(m-chlorophenoxy)-17, 18, 19, 20-tetranor-prostaglandin F2 alpha]. Yao Xue Xue Bao. 1985;20(2):140-142.
- Bundy GL, Lincoln FH, Nelson N, Pike JE, Schneider WP. Synthesis and antifertility activity of omega-chain phenyl- and 16-phenoxy-analogues of (+/-)-11-deoxyprostaglandin F1 alpha. Prostaglandins. 1980;19(4):559-575.
- McCracken JA. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. Adv Prostaglandin Thromboxane Res. 1980;8:1329-1344.
- Beary KE, Senter L, Holder E, et al. Comparison of Serial PGF2α Protocols for Control of the Estrous Cycle in Mares. BearWorks. 2017.
- Hall AK, Merry BJ, Robinson J. Functional luteolysis in the pseudopregnant rat: effects of prostaglandin F2 alpha and 16-aryloxy prostaglandin F2 alpha in vitro. J Endocrinol. 1979;81(1):157-165.
- Lauderdale JW. History, Efficacy and Utilization of Prostaglandin F2 Alpha for Estrous Synchronization.
- McCracken JA, Custer EE, Lamsa JC. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α). Reproduction. 2002;123(1):133-141.
- Li T, Lindsley K, Rouse B, et al. Efficacy and safety of prostaglandin drugs for elevated intraocular pressure: a Bayesian network meta-analysis. BMC Ophthalmol. 2026;26(1):1.
- McCracken JA. Prostaglandin F2 Alpha and Its 13-dehydro Analogs: Comparative Luteolytic Effects in Vivo. Adv Prostaglandin Thromboxane Leukot Res. 1980;8:1329-1344.
- Miller WL, Weeks JR, Lauderdale JW, Kirton KT. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Prostaglandins. 1975;9(1):9-18.
- Hall AK, Merry BJ, Robinson J. Luteolytic effects of prostaglandin F2alpha and 16-aryloxy-prostaglandin F2alpha in the hormonally induced pseudopregnant rat in vitro and in vivo [proceedings]. J Endocrinol. 1978;77(2):19P-20P.
-
Taylor & Francis. Latanoprost – Knowledge and References. [Link]
- Gürbüz ÖK, Özsoy A, Yarangümeli A, Köse SK, Kural G. Comparison of the effects of travoprost, latanoprost and bimatoprost on ocular circulation: a 6-month clinical trial. Clin Exp Ophthalmol. 2006;34(8):755-759.
- Ercan ZS, Türker RK. Effects of Prostaglandins F2alpha and E1 on the Longitudinal and Circular Smooth Muscle of the Guinea Pig Caecum in Relation to the Concentration of Extracellular Calcium. Naunyn Schmiedebergs Arch Pharmacol. 1975;288(4):335-343.
- McCracken JA. Luteolysis: A Neuroendocrine-Mediated Event. Physiol Rev. 1999;79(2):263-323.
-
StatPearls. Latanoprost. National Center for Biotechnology Information. [Link]
- Bultitude MI, Hills NH, Shuttleworth KE. The actions of prostaglandins on the smooth muscle of the human urinary tract in vitro. Br J Urol. 1976;48(6):631-637.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 16-Phenyl tetranor prostaglandin F2α
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety and regulatory adherence. The proper management of chemical waste is a non-negotiable cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step operational plan for the disposal of 16-Phenyl tetranor prostaglandin F2α, a potent and metabolically stable analog of prostaglandin F2α (PGF2α).[1]
Prostaglandin analogs are biologically active at very low concentrations, a characteristic that necessitates a cautious and informed approach to their disposal.[2] While specific regulatory classifications for every novel compound are not always immediately available, the guiding principle of laboratory safety is to treat substances with potent biological activity as hazardous until definitively proven otherwise.[3] This document is structured to provide both the procedural steps and the scientific rationale behind them, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Waste Classification
The first and most critical step in any disposal protocol is to accurately assess the hazards associated with the chemical waste.[4] For 16-Phenyl tetranor prostaglandin F2α, this involves considering both the intrinsic properties of the prostaglandin analog and any solvents it may be dissolved in.
Intrinsic Hazards: As a prostaglandin analog, this compound is designed to be pharmacologically active. The Safety Data Sheet (SDS) for structurally similar compounds, such as 16-phenoxy tetranor Prostaglandin F2α, often indicates potential health hazards, including reproductive toxicity.[5][6] Therefore, it is prudent to handle this compound as potentially cytotoxic or a substance with significant biological effects.
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly named on a hazardous waste list (F, K, P, U lists).[7][8][9]
-
Toxicity: Due to its potent biological activity, the compound could be classified as toxic.
-
P- or U-Listed Waste: The EPA designates certain commercial chemical products as "acute hazardous waste" (P-list) or "toxic waste" (U-list).[9] If the 16-Phenyl tetranor prostaglandin F2α being discarded is an unused commercial product, it could fall into one of these categories. Always consult your institution's Environmental Health and Safety (EHS) department for a final determination.[3]
Solvent Hazards: This product is often supplied in a solvent such as methyl acetate, ethanol, or DMSO.[1][10] Many of these organic solvents are flammable liquids and would be classified as hazardous waste due to the ignitability characteristic .[5]
Table 1: Hazard Profile Summary
| Hazard Category | Description | Primary Regulation/Concern |
| Health Hazard | Potent prostaglandin analog; potential for reproductive toxicity.[5][6] | OSHA Hazard Communication Standard |
| Chemical Reactivity | Generally stable, but must not be mixed with incompatible waste streams.[11] | EPA RCRA |
| Physical Hazard | Often dissolved in a flammable solvent, posing a fire risk.[5] | EPA RCRA (Ignitability) |
| Environmental Hazard | Potent biological activity poses a risk to aquatic life if improperly released. Sewer disposal is prohibited.[12][13][14] | EPA Clean Water Act / RCRA |
Personnel Safety & Personal Protective Equipment (PPE)
Protecting laboratory personnel from exposure is paramount. The primary routes of exposure to hazardous drugs are inhalation, skin absorption, and ingestion.[15][16][17] Adherence to proper PPE protocols is the most direct way to mitigate these risks.
Mandatory PPE:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[18]
-
Lab Coat: A buttoned lab coat must be worn to protect skin and personal clothing.
-
Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent the inhalation of aerosols or vapors.[5]
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or other materials from a chemical spill kit.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.
-
Notify: Inform your laboratory supervisor and institutional EHS department immediately. Do not attempt to clean up a significant spill without their guidance.
-
Clean-up (for minor spills): If deemed safe by EHS and you are trained to do so, use a chemical spill kit to absorb the material. All materials used for cleanup (gloves, pads, etc.) must be placed in a sealed bag or container and disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The proper disposal of 16-Phenyl tetranor prostaglandin F2α follows the "cradle-to-grave" principle of hazardous waste management.[9] The process begins the moment the substance is declared waste and ends with its final, compliant disposal by a certified facility.
Step 1: Waste Characterization & Segregation
-
Action: Confirm the waste stream. Is it the pure compound, a solution in a solvent, or contaminated labware?
-
Causality: Different waste types cannot be mixed.[4][11] Mixing incompatible chemicals can cause dangerous reactions. Segregating waste ensures safe storage and proper final disposal. For example, halogenated and non-halogenated solvents are often disposed of separately.
Step 2: Use Designated Hazardous Waste Containers
-
Action: Obtain a designated hazardous waste container from your EHS department. This container must be made of a material compatible with the waste (e.g., a polyethylene carboy for organic solvents).[7][11]
-
Causality: Using a compatible, leak-proof, and sealable container is an EPA requirement to prevent environmental release and ensure safe transport.[7][8]
Step 3: Accurate and Complete Labeling
-
Action: Attach a fully completed hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all contents (no abbreviations).[11]
-
The approximate percentage or concentration of each component.
-
The accumulation start date (the date the first drop of waste enters the container).[19]
-
The relevant hazard characteristics (e.g., "Ignitable," "Toxic").
-
-
Causality: Proper labeling is mandated by the EPA and OSHA. It ensures that anyone handling the container is aware of its contents and associated dangers, which is critical for safety and for the final disposal facility to process the waste correctly.[8]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Keep the waste container at or near the point of generation.[8] The container must be kept closed except when adding waste.[11] Liquid waste containers should be stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
-
Causality: SAAs are designated areas for the short-term collection of hazardous waste in a laboratory. EPA regulations limit the amount of waste that can be stored (typically 55 gallons) and the time it can be held.[8] Keeping containers closed prevents the release of vapors.
Step 5: Requesting Disposal Pickup
-
Action: Once the container is full or is approaching its regulatory time limit, contact your institution's EHS department to schedule a waste pickup.[8][11]
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the final step of the disposal process is compliant with all federal and state regulations.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of 16-Phenyl tetranor prostaglandin F2α waste.
Decontamination of Labware
Any labware that comes into direct contact with 16-Phenyl tetranor prostaglandin F2α must be decontaminated or disposed of as hazardous waste.
-
Reusable Glassware: Triple rinse the glassware with a suitable solvent. The first two rinsates must be collected and disposed of as hazardous liquid waste in your designated container. The third rinsate can often be disposed of normally, but confirm this with your EHS department.
-
Single-Use Plastics & Sharps: Items such as contaminated pipette tips, syringes, and needles should be disposed of in a designated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[19] Do not mix these with regular or biohazardous sharps.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and waste disposal.
References
-
Labochem Technology™. (2024, January 9). Waste disposal guidelines for research Labs. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]
-
PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Am J Hosp Pharm. 1986 May;43(5):1193-204. [Link]
-
Stericycle. EPA: Hazardous Pharmaceutical Waste Management. [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. [Link]
-
PubChem. 16-Phenyl tetranor prostaglandin F2alpha. National Center for Biotechnology Information. [Link]
-
Pan American Health Organization (PAHO). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2022, February 4). Prostaglandins and prostaglandin-analogues used in cosmetic products. Public Health. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandins and prostaglandin-analogues used in cosmetic products - Public Health [health.ec.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labochem.in [labochem.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. stericycle.com [stericycle.com]
- 13. ashp.org [ashp.org]
- 14. dykema.com [dykema.com]
- 15. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phoenixpeptide.com [phoenixpeptide.com]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
